molecular formula C17H18ClNOS B14676489 3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide CAS No. 39876-76-1

3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide

Cat. No.: B14676489
CAS No.: 39876-76-1
M. Wt: 319.8 g/mol
InChI Key: PGTWZROQJORQTM-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound with a complex structure that includes a chloro group, a methyl group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multi-step organic reactions One common method includes the reaction of 3-chloro-3-methylbutanoyl chloride with aniline in the presence of a base to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-phenylbutanamide: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    3-Methyl-N-phenyl-2-(phenylsulfanyl)butanamide: Lacks the chloro group, affecting its substitution reactions.

    N-Phenyl-2-(phenylsulfanyl)butanamide: Lacks both the chloro and methyl groups, altering its overall chemical properties.

Uniqueness

3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the presence of both the chloro and phenylsulfanyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

39876-76-1

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

3-chloro-3-methyl-N-phenyl-2-phenylsulfanylbutanamide

InChI

InChI=1S/C17H18ClNOS/c1-17(2,18)15(21-14-11-7-4-8-12-14)16(20)19-13-9-5-3-6-10-13/h3-12,15H,1-2H3,(H,19,20)

InChI Key

PGTWZROQJORQTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl

Origin of Product

United States

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